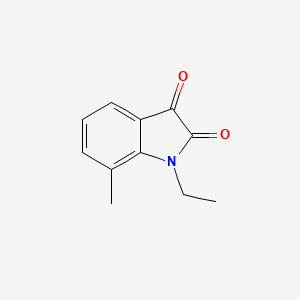

1-ethyl-7-methyl-1H-indole-2,3-dione

Description

Significance of the Indole-2,3-dione Scaffold in Contemporary Organic Synthesis and Heterocyclic Chemistry

The indole-2,3-dione, commonly known as isatin (B1672199), represents a highly significant class of heterocyclic compounds in modern organic chemistry. epa.gov Its structure, featuring a fusion of a benzene (B151609) ring and a pyrrole (B145914) ring with two carbonyl groups at positions 2 and 3, provides a unique and versatile scaffold for chemical synthesis. epa.govresearchgate.net Isatins are valued as pivotal starting materials for the synthesis of a wide array of complex heterocyclic molecules, including indoles and quinolines. icm.edu.pl

The reactivity of the isatin core, particularly at the C3-carbonyl group, allows for a multitude of chemical transformations. This position is highly susceptible to condensation reactions, making it a cornerstone for generating diverse molecular architectures. The synthetic versatility of isatin has enabled the creation of numerous structurally varied derivatives, which are of great interest in medicinal chemistry and drug discovery. researchgate.netrsc.org The ability to modify the scaffold at the N1-position and various positions on the aromatic ring further enhances its utility as a privileged structure in the development of novel compounds. researchgate.net

Historical Development of Indole-2,3-dione Chemistry and its Derivatives

The chemistry of indole-2,3-dione dates back to 1840, when it was first obtained by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo (B80030) dye. This discovery laid the foundation for a rich field of heterocyclic chemistry. Isatin is not just a synthetic curiosity; it is a natural product found in plants of the Isatis genus and has been identified in humans as a metabolic derivative.

Historically, the synthesis of isatin and its derivatives has been approached through several named reactions. The Sandmeyer methodology is noted as the oldest and a direct route for isatin synthesis. Another significant historical method is the Stolle procedure, which is considered a primary alternative for producing both substituted and unsubstituted isatins. More contemporary approaches have focused on the direct oxidation of substituted indoles or oxindoles to yield N-substituted isatins. icm.edu.pl The development of new synthetic methods continues to be an active area of research, aiming to provide more efficient and versatile access to this important class of molecules. researchgate.net

Research Trajectories and Specific Focus on 1-Ethyl-7-Methyl-1H-Indole-2,3-Dione

Current research on indole-2,3-dione systems often involves the synthesis of derivatives with specific substitutions on the nitrogen atom (N-1) and the benzene ring to explore their chemical properties and potential applications. The targeted compound, this compound, is a member of the N-alkylated, C-7 substituted isatin family.

The synthesis of such compounds typically begins with a substituted isatin precursor, in this case, 7-methylisatin (B72143). A significant challenge in preparing the precursor is achieving high regioselectivity to ensure the methyl group is introduced at the C7 position, avoiding the formation of other isomers like 5-methylisatin.

The subsequent N-alkylation at the N-1 position is a common and crucial modification. For the synthesis of this compound, the nitrogen atom of 7-methylisatin is typically alkylated using an ethylating agent, such as an ethyl halide (e.g., ethyl iodide) or ethyl sulfate. This reaction is generally carried out in the presence of a base, with common choices including potassium carbonate (K2CO3) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). More modern techniques, such as microwave-assisted N-alkylation, have been shown to improve yields and reduce reaction times.

While extensive research findings on the specific compound this compound are not widely detailed in publicly available literature, its properties can be extrapolated from its constituent parts and related structures. The table below outlines the known properties of the precursor, 7-methylisatin, and the predicted properties for the target compound.

Table 1: Physicochemical Properties of 7-Methylisatin and this compound

| Property | 7-Methylisatin (Precursor) | This compound (Target) |

| IUPAC Name | 7-methyl-1H-indole-2,3-dione nih.gov | This compound |

| CAS Number | 1127-59-9 epa.gov | Not available |

| Molecular Formula | C9H7NO2 epa.gov | C11H11NO2 |

| Molecular Weight | 161.16 g/mol epa.gov | 189.21 g/mol |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C(=O)N2 nih.gov | CCN1C2=C(C=CC=C1)C(=O)C1=O |

Detailed crystallographic data is available for the precursor, 7-methylisatin, which helps in understanding the core structure of its derivatives.

Table 2: Crystallographic Data for 7-Methylisatin

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 nih.gov |

| a | 7.8114 Å nih.gov |

| b | 3.8832 Å nih.gov |

| c | 24.362 Å nih.gov |

| β | 99.055 ° nih.gov |

The study of N-ethyl-C7-methylated indole-2,3-dione systems like the title compound is driven by the broader interest in how substitutions at the N-1 and C-7 positions influence the molecule's chemical reactivity and biological profile.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-ethyl-7-methylindole-2,3-dione |

InChI |

InChI=1S/C11H11NO2/c1-3-12-9-7(2)5-4-6-8(9)10(13)11(12)14/h4-6H,3H2,1-2H3 |

InChI Key |

CZJDGMHPYAMRDF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=CC=C2C(=O)C1=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethyl 7 Methyl 1h Indole 2,3 Dione and Analogues

Regioselective N1-Alkylation Strategies for Indole-2,3-dione Frameworks

The introduction of an ethyl group at the N1 position of the 7-methyl-1H-indole-2,3-dione framework requires precise control to avoid side reactions, given the ambident nature of the isatin (B1672199) anion. conicet.gov.ar N-alkylation not only modifies the biological activity of the resulting compounds but also protects the labile N-H group, enhancing stability towards bases. nih.gov

Direct N-Alkylation via Phase Transfer Catalysis

Phase transfer catalysis (PTC) offers an efficient and practical method for the N-alkylation of isatins. This technique facilitates the reaction between the water-soluble isatin salt and a water-insoluble alkylating agent by transporting the anionic isatin from the aqueous phase (or solid surface) to the organic phase where the reaction occurs.

A typical PTC procedure involves the deprotonation of the isatin N-H with a solid base, such as potassium carbonate (K₂CO₃), in a nonpolar aprotic solvent like dimethylformamide (DMF). A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB), is then added. researchgate.net The catalyst's lipophilic cation pairs with the isatin anion, shuttling it into the organic phase to react with the alkyl halide (e.g., ethyl iodide or ethyl bromide). conicet.gov.ar This method generally provides good yields and is amenable to a variety of alkylating agents. researchgate.net

Table 1: N-Alkylation of Isatin Derivatives using Phase Transfer Catalysis This table is representative of typical PTC conditions and may not reflect the specific synthesis of 1-ethyl-7-methyl-1H-indole-2,3-dione.

| Isatin Derivative | Alkylating Agent | Catalyst | Base | Solvent | Yield |

| 5-Chloroisatin | 1,3-Dibromopropane | TBAB | K₂CO₃ | DMF | Good |

| 5-Bromoisatin | 1,6-Dibromohexane | TBAB | K₂CO₃ | DMF | Good |

| Indole-3-aldehyde | Various Alkyl Halides | TEBAC | K₂CO₃ | Acetonitrile (B52724) | - |

TBAB: Tetra-n-butylammonium bromide; TEBAC: Triethylbenzylammonium chloride. researchgate.netresearchgate.net

N-Alkylation using Metal Hydrides and Alkyl Halides

A widely employed and robust method for N-alkylation involves the use of strong bases like metal hydrides, such as sodium hydride (NaH) or calcium hydride (CaH₂), in anhydrous aprotic solvents like DMF. nih.govresearchgate.net This approach ensures the complete and irreversible generation of the highly conjugated isatin anion. nih.gov

The reaction proceeds by adding the metal hydride to a solution of the isatin derivative in an anhydrous solvent. The resulting nucleophilic anion is then treated with an appropriate alkylating agent, like an alkyl halide or sulfate, to yield the N-substituted isatin. researchgate.net While this method is highly effective, it requires stringent anhydrous conditions to prevent the quenching of the metal hydride and potential side reactions. researchgate.net Microwave-assisted versions of this reaction have been shown to significantly reduce reaction times and improve yields. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation Data based on general N-alkylation of isatin.

| Alkylating Agent | Method | Base/Solvent | Time | Yield |

| Ethyl Bromoacetate | Conventional | NaH / DMF | 12 h | 65% |

| Ethyl Bromoacetate | Microwave | K₂CO₃ / DMF | 5 min | 94% |

| Benzyl Chloride | Conventional | NaH / DMF | 12 h | 70% |

| Benzyl Chloride | Microwave | K₂CO₃ / DMF | 5 min | 95% |

Source: Adapted from studies on microwave-assisted N-alkylation of isatin. nih.gov

One-Pot N-Alkylation and Subsequent Derivatization Routes

Modern synthetic strategies increasingly favor one-pot procedures that combine multiple reaction steps without isolating intermediates, enhancing efficiency and reducing waste. For indole-2,3-dione frameworks, one-pot protocols can involve an initial N-alkylation followed by a subsequent chemical transformation. nih.govrsc.org For instance, after the N-alkylation of an indole (B1671886), the resulting intermediate can undergo further reactions such as intramolecular cyclization or condensation in the same reaction vessel. nih.govresearchgate.net

A relevant one-pot approach involves the initial N-alkylation of the indole ring system, followed by other modifications. rsc.orgresearchgate.net While many one-pot methods start with the construction of the indole ring itself (e.g., Fischer indolisation) followed by N-alkylation, it is also feasible to perform N-alkylation and then a subsequent reaction on the isatin core. rsc.orgresearchgate.net For example, a base-catalyzed N-alkylation could be followed by an acid-mediated cyclization with another reagent present in the pot. nih.gov

Directed C7-Methylation Approaches for Indole-2,3-dione Systems

Introducing a methyl group at the C7 position of the indole-2,3-dione scaffold is challenging due to the preferential reactivity of other positions (N1, C5, and C3). Therefore, regioselective methods are paramount.

ortho-Metallation Directed C-H Functionalization

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for regioselective synthesis. researchgate.net To achieve methylation at the C7 position, a directing group is typically installed on the indole nitrogen. This group coordinates to a metal catalyst (e.g., rhodium, palladium), bringing the catalyst into close proximity to the C7-H bond and facilitating its activation and subsequent methylation. researchgate.netnih.gov

Phosphorus(III)-containing groups, such as di-tert-butylphosphine (B3029888) (PtBu₂), have proven effective as directing groups for rhodium-catalyzed C7-functionalization of indoles. nih.gov The process involves the installation of the directing group on the indole nitrogen, followed by the rhodium-catalyzed reaction with a methylating agent. Finally, the directing group is removed to yield the C7-methylated product. nih.gov This strategy allows for the precise installation of a methyl group, among other functionalities, with high regioselectivity. nih.govresearchgate.net

Table 3: Examples of Directing Groups for C-H Functionalization This table illustrates general directing groups used for indole functionalization.

| Directing Group | Metal Catalyst | Position Functionalized |

| N-P(tBu)₂ | Rhodium | C7 |

| N-Pivaloyl | Iridium | C2 |

| N-Silyl | Iridium | C7 |

| N-Pyrimidyl | Ruthenium | C2 |

Sources: Adapted from various studies on C-H functionalization. researchgate.netnih.govnih.gov

Cyclization Reactions Utilizing Methylated Precursors

An alternative and more traditional approach to obtaining C7-methylated indole-2,3-diones is through the cyclization of appropriately substituted precursors. wright.edu Classic indole syntheses, such as the Sandmeyer and Stolle methods, can be adapted for this purpose. wright.edudergipark.org.tr

In this strategy, a C7-methylated isatin is synthesized from a starting aniline (B41778) that already contains a methyl group at the ortho position relative to the amino group (e.g., 2-methylaniline derivatives). The Sandmeyer methodology, for instance, involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized under strong acidic conditions (e.g., concentrated sulfuric acid) to yield the isatin. wright.edudergipark.org.tr If a meta-substituted aniline is used, a mixture of 4- and 6-substituted isatins can result, making the choice of a precursor with predictable regiochemical outcome crucial. wright.edu Using a pre-methylated aniline ensures the methyl group is positioned correctly at C7 in the final isatin product.

Convergent and Divergent Synthetic Pathways to the this compound Core

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages.

Convergent Synthesis:

Divergent Synthesis:

A divergent strategy begins with a common intermediate that is subsequently modified to produce a variety of analogues, including the target compound. A logical starting point for a divergent synthesis of this compound is the commercially available or readily synthesized 7-methylisatin (B72143). google.comnih.gov

The synthesis of 7-methylisatin can be achieved via the Sandmeyer isatin synthesis, starting from 2-methylaniline. google.com This classical method involves the reaction of the aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of strong acid to yield 7-methylisatin. chemicalbook.comdergipark.org.trbiomedres.us

Once 7-methylisatin is obtained, the ethyl group can be introduced at the N1 position through N-alkylation. This reaction is typically carried out by treating the 7-methylisatin with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. mdpi.com This divergent approach is highly valuable as it allows for the synthesis of a library of N-substituted 7-methylisatin derivatives by varying the alkylating agent used in the final step. calstate.edu

Green Chemistry Principles in the Synthesis of Substituted Indole-2,3-diones

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency.

Solvent-Free Reaction Methodologies (e.g., Grindstone Technique)

Solvent-free reaction conditions represent a significant step towards greener chemical processes. Mechanochemistry, particularly the grindstone technique which involves the use of a mortar and pestle, has emerged as a powerful tool for conducting reactions in the solid state, often without the need for a solvent or catalyst. biomedres.usgoogle.comnih.govresearchgate.net This method is advantageous due to its simplicity, reduced waste generation, and often faster reaction times. biomedres.us

While a specific application of the grindstone technique for the synthesis of this compound has not been explicitly documented, the synthesis of related heterocyclic systems, such as octahydroquinazolinones, has been successfully achieved using this method. researchgate.net It is plausible that the condensation steps in the Sandmeyer or Stolle syntheses could be adapted to solvent-free grinding conditions, potentially leading to a more environmentally benign route to substituted isatins. The initiation of reactions by grinding, even for short periods, has been shown to be effective, with the reaction proceeding to completion upon standing. google.com

Catalyst-Free or Organocatalytic Approaches

The use of metal-free catalysts or organocatalysts is another cornerstone of green chemistry, avoiding the toxicity and cost associated with heavy metals. The synthesis of spiro-fused oxindoles from isatins has been achieved using organocatalysts, highlighting the potential for such catalysts in the derivatization of the isatin core. researchgate.net Furthermore, catalyst-free methods for the synthesis of various heterocycles under grinding conditions have been reported, suggesting that the synthesis of the this compound core or its precursors could potentially be achieved without the need for a catalyst. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the divergent synthesis of this compound, the N-alkylation of 7-methylisatin is a key step where optimization can have a significant impact.

Microwave-assisted organic synthesis has been shown to be a highly effective method for the N-alkylation of isatin, offering significant reductions in reaction times and often improving yields compared to conventional heating. mdpi.com Key parameters for optimization include the choice of base, solvent, and the nature of the alkylating agent.

Below is an interactive data table with representative data on the optimization of N-alkylation of isatin, which can be extrapolated for the ethylation of 7-methylisatin.

Data in this table is representative of typical N-alkylation reactions of isatin and serves as a model for the optimization of 7-methylisatin ethylation. mdpi.com

The choice of a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) often provides the best results under microwave irradiation. mdpi.com These conditions facilitate the formation of the isatin anion, which then readily reacts with the ethylating agent. The use of microwave heating dramatically reduces reaction times from hours to minutes and can lead to higher yields compared to conventional heating methods. mdpi.com

Elucidation of Chemical Reactivity and Derivatization Pathways of 1 Ethyl 7 Methyl 1h Indole 2,3 Dione

Reactivity of the Indole-2,3-dione Carbonyl Centers (C2 and C3)

The electrophilic nature of the carbonyl carbons, particularly the C3-carbonyl, renders them susceptible to a variety of nucleophilic attacks. This reactivity is central to the synthesis of a diverse array of heterocyclic compounds.

Nucleophilic Addition Reactions (e.g., Hydrazone Formation, Oxime Formation)

The C3-carbonyl group of 1-ethyl-7-methyl-1H-indole-2,3-dione readily undergoes condensation reactions with nucleophiles such as hydrazine (B178648) and its derivatives, as well as hydroxylamine (B1172632), to form the corresponding hydrazones and oximes. These reactions are a cornerstone for creating novel isatin-based compounds.

Hydrazone formation, including the synthesis of thiosemicarbazones, occurs through the reaction of the isatin (B1672199) derivative with hydrazines or thiosemicarbazide (B42300). For instance, N-methylisatin can be condensed with 4-chlorophenylhydrazine (B93024) to yield 1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]. Similarly, reaction with thiosemicarbazide leads to thiosemicarbazone derivatives, which are a class of compounds with significant biological interest.

Oxime formation is another key nucleophilic addition reaction at the C3 position. The reaction of N-substituted isatins with hydroxylamine hydrochloride in the presence of a base yields the corresponding 3-oxime derivatives. A specific example is the formation of (3Z)-1-Ethyl-1H-indole-2,3-dione 3-oxime, demonstrating this reactivity pathway for a closely related N-ethylated isatin. The formation of oximes and hydrazones is a reversible condensation reaction, and the stability of the resulting C=N bond can be influenced by the pH of the aqueous medium.

Table 1: Examples of Nucleophilic Addition Products from Isatin Derivatives This table is generated based on reactivity patterns of isatin and its derivatives.

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Hydrazine Hydrate (B1144303) | Hydrazone |

| This compound | Phenylhydrazine | Phenylhydrazone |

| This compound | Thiosemicarbazide | Thiosemicarbazone |

| This compound | Hydroxylamine | Oxime |

Knoevenagel Condensation Reactions at C3

The C3-carbonyl of the this compound is an ideal electrophile for Knoevenagel condensation reactions. This reaction involves the nucleophilic addition of a compound containing an active methylene (B1212753) group to the C3-carbonyl, followed by dehydration to yield an α,β-unsaturated product. It is a versatile method for carbon-carbon bond formation and is widely used in the synthesis of various organic molecules.

The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or their ammonium (B1175870) salts. Active methylene compounds suitable for this reaction include malonic esters, ethyl acetoacetate, and malononitrile (B47326). For example, the condensation of ethyl 3-formyl-1H-indole-2-carboxylate with active methylene compounds like 2-thiohydantoin (B1682308) derivatives proceeds at the formyl group, which is analogous to the reactivity of the C3-keto group in isatins, leading to aplysinopsin analogues. The reaction mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic C3-carbonyl carbon. Subsequent dehydration yields the final condensed product. This strategy has been employed to synthesize a variety of indole-based compounds with potential biological significance.

Schiff Base Formation and Imine Chemistry

The C3-carbonyl of this compound readily reacts with primary amines to form Schiff bases, also known as imines. This condensation reaction is a fundamental transformation in the derivatization of isatins and is crucial for generating a wide range of biologically active compounds.

The synthesis of these Schiff bases typically involves the reaction of the isatin derivative with various primary aromatic or aliphatic amines. The reaction involves the nucleophilic attack of the amine on the C3-carbonyl, forming a carbinolamine intermediate which then dehydrates to form the C=N double bond of the imine. For instance, 1H-indole-2,3-dione can be reacted with benzene-1,2-diamine, which results in the condensation of one of the carbonyl groups with an amino group to form the corresponding Schiff base. These resulting imines can act as ligands, forming coordination complexes with metal ions, which often exhibit enhanced biological properties compared to the free Schiff base.

Chemical Transformations at the Indole (B1671886) Nitrogen (N1)

N-Alkylation as a Functionalization Strategy

The synthesis of the title compound, this compound, is achieved through the N-alkylation of its precursor, 7-methyl-1H-indole-2,3-dione (7-methylisatin). This N-alkylation is a critical functionalization strategy that not only modifies the steric and electronic properties of the isatin core but also prevents the formation of the isatin anion under basic conditions.

The N-alkylation of the indole nitrogen is generally accomplished by reacting the NH-isatin with an alkylating agent, such as an alkyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base. Common bases used for this transformation include potassium carbonate or sodium hydride in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). The selection of the base and solvent system can be crucial for achieving high yields and regioselectivity, particularly when other reactive sites are present in the molecule. For instance, successful N-alkylation of ethyl indol-2-carboxylate has been achieved using aqueous potassium hydroxide (B78521) in acetone. This method provides a direct pathway to N-substituted indole derivatives like this compound.

Table 2: Conditions for N-Alkylation of Indole Scaffolds This table summarizes general conditions reported for the N-alkylation of indole and isatin derivatives.

| Substrate | Alkylating Agent | Base | Solvent | Reference |

|---|---|---|---|---|

| Isatin | Alkyl Halide | K₂CO₃ | DMF | |

| Ethyl Indol-2-carboxylate | Benzyl Bromide | aq. KOH | Acetone | |

| Indazole | Alkyl Bromide | NaH | THF |

Ring Transformations via N1 Reactivity

The isatin scaffold, including N-alkylated derivatives like this compound, can undergo ring transformation reactions that are initiated by reactivity involving the N1-C2 amide bond. A prominent example is the Pfitzinger reaction, which converts isatins into substituted quinoline-4-carboxylic acids.

The Pfitzinger reaction mechanism begins with the base-catalyzed hydrolysis of the N1-C2 amide bond of the isatin ring, opening it to form a keto-acid intermediate. In the case of an N-alkylated isatin, this would yield an N-alkyl anilino-glyoxylic acid. This intermediate then condenses with a carbonyl compound containing an α-methylene group (a ketone or aldehyde). The enamine formed from this condensation subsequently cyclizes and dehydrates to form the final quinoline-4-carboxylic acid product. This reaction provides a powerful method for expanding the five-membered pyrrole (B145914) ring of the isatin into a six-membered pyridine (B92270) ring, thereby constructing the quinoline (B57606) skeleton. Other ring expansion reactions of isatins, for example with diazo compounds, can lead to the formation of quinolone skeletons. These transformations highlight the versatility of the isatin core as a synthon for constructing more complex heterocyclic systems.

Reactivity of the C7-Methyl Group and Aromatic Ring

The presence of a methyl group at the C7 position significantly influences the reactivity of the benzene (B151609) portion of the indole ring. This alkyl group is an ortho, para-director and an activating group for electrophilic aromatic substitution.

Studies on related 7-alkylisatins have shown that electrophilic substitution can be achieved under specific conditions. For instance, nitration of 7-methylisatin (B72143) would be expected to yield 7-methyl-6-nitro-1H-indole-2,3-dione, although the reaction may require forcing conditions and could result in a mixture of products or oxidation of the methyl group. The N-ethyl group in the title compound is unlikely to significantly alter the regioselectivity of electrophilic aromatic substitution on the benzene ring.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-ethyl-7-methyl-6-nitro-1H-indole-2,3-dione |

| Bromination | Br₂/FeBr₃ | 6-bromo-1-ethyl-7-methyl-1H-indole-2,3-dione |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely unreactive or complex mixture |

The C7-methyl group is amenable to various side-chain functionalization reactions, offering a pathway to a diverse range of derivatives. Oxidation of the methyl group can lead to the corresponding carboxylic acid, 7-carboxy-1-ethyl-1H-indole-2,3-dione, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Furthermore, radical-mediated halogenation of the methyl group, for instance using N-bromosuccinimide (NBS) under UV irradiation, would yield the 7-(bromomethyl) derivative. This halomethylated compound is a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of various functional groups such as azides, cyanides, or amines at the C7-position.

Cycloaddition Reactions Involving the Indole-2,3-dione Moiety

The electron-deficient C3-carbonyl group of the isatin core is a potent dienophile and electrophile, making it an excellent substrate for various cycloaddition reactions.

The reaction of this compound with azomethine ylides, typically generated in situ from the decarboxylative condensation of an α-amino acid and an aldehyde, is a powerful method for the construction of spiro-oxindole pyrrolidine (B122466) scaffolds. This [3+2] cycloaddition reaction proceeds via the attack of the nucleophilic carbon of the azomethine ylide on the electrophilic C3-carbonyl carbon of the isatin derivative.

The reaction is highly regioselective, with the new carbon-carbon bond forming exclusively at the C3 position of the indole-2,3-dione. This leads to the formation of a spirocyclic system where the pyrrolidine ring is fused to the oxindole (B195798) core at the C3 position. The stereochemistry of the newly formed chiral centers in the pyrrolidine ring is influenced by the nature of the reactants and the reaction conditions.

| Azomethine Ylide Source | Expected Spirocyclic Product |

| Sarcosine and Benzaldehyde | 1'-methyl-2'-phenyl-spiro[1-ethyl-7-methyl-indole-3,5'-pyrrolidine]-2-one |

| Glycine and Formaldehyde | Spiro[1-ethyl-7-methyl-indole-3,5'-pyrrolidine]-2-one |

Besides [3+2] cycloadditions, the isatin moiety can participate in other pericyclic reactions. For example, Diels-Alder reactions where the C3=C3a double bond of an isatin derivative acts as a dienophile are known, though less common. More prevalent are reactions involving the C3-carbonyl group.

The reaction with electron-rich dienes can lead to hetero-Diels-Alder products. For instance, reaction with a Danishefsky-type diene could result in the formation of a spiro-dihydropyranone system. The reactivity in these cycloadditions is largely governed by the electronic nature of the isatin ring, with the electron-withdrawing dione (B5365651) system promoting the reaction.

Ring Expansion and Ring Contraction Reactions of the Dione System

The strained five-membered dione system of this compound can undergo both ring expansion and ring contraction reactions, leading to the formation of different heterocyclic cores.

One of the most well-known ring expansion reactions of isatins is the reaction with diazomethane (B1218177), which can lead to the formation of quinoline derivatives. The initial attack of diazomethane at the C3-carbonyl can be followed by a rearrangement and loss of nitrogen gas to yield a six-membered ring.

Ring contraction reactions are also possible under specific conditions. For example, treatment of isatin derivatives with strong bases can lead to the cleavage of the C2-C3 bond, followed by rearrangement. A notable example is the Pfitzinger reaction, where isatin reacts with a carbonyl compound containing an α-methylene group in the presence of a base to form a quinoline-4-carboxylic acid. In the case of this compound, this would lead to a substituted quinoline.

Another important transformation is the Wolff rearrangement of α-diazoketones derived from isatins, which can lead to ring-contracted products. For example, conversion of the C3-keto group to an α-diazoketone followed by photochemical or thermal Wolff rearrangement would generate a ketene (B1206846) intermediate that could be trapped to form various derivatives of a cyclobutane-fused indole.

| Reaction Type | Reagents | Resulting Core Structure |

| Ring Expansion | Diazomethane (CH₂N₂) | Quinoline |

| Ring Contraction (Pfitzinger) | α-Methylene carbonyl, Base | Quinoline-4-carboxylic acid |

| Ring Contraction (Wolff) | 1. Hydrazine, 2. Oxidant, 3. hv/Δ | Indole-fused ketene |

Following a comprehensive search for scientific literature, it has been determined that specific, experimentally-derived spectroscopic data for the compound This compound is not available in the public domain. While research and data exist for structurally related isatin derivatives, such as 7-methyl-1H-indole-2,3-dione researchgate.netepa.gov, 1-methyl-1H-indole-2,3-dione nist.gov, and 1-ethyl-1H-indole nih.gov, this information cannot be accurately extrapolated to provide a detailed and scientifically rigorous analysis of the requested molecule.

The generation of a thorough and accurate article, as per the specified outline, requires precise data points from various spectroscopic methods, including:

¹H and ¹³C NMR chemical shifts and coupling constants.

2D NMR correlations (COSY, HSQC, HMBC, NOESY).

Exact mass and fragmentation patterns from Mass Spectrometry.

Characteristic vibrational frequencies from IR and Raman spectroscopy.

Absorption maxima from UV-Vis spectroscopy.

Without access to peer-reviewed studies or spectral databases that have characterized this compound, creating the requested content with the required level of detail, accuracy, and inclusion of data tables is not possible. Any attempt to do so would be speculative and would not meet the standard of a scientifically authoritative article.

Therefore, this article cannot be generated at this time due to the absence of the necessary foundational data for the specific compound .

Advanced Spectroscopic Analysis and Structural Elucidation of 1 Ethyl 7 Methyl 1h Indole 2,3 Dione

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific crystal structure determination for 1-ethyl-7-methyl-1H-indole-2,3-dione is not available in the surveyed literature, a comprehensive analysis of its unalkylated precursor, 7-methyl-1H-indole-2,3-dione (also known as 7-methylisatin), provides significant insight into the expected molecular architecture and packing. The crystallographic data for 7-methyl-1H-indole-2,3-dione reveals a detailed picture of its solid-state structure, which serves as a foundational model for understanding the N-ethylated derivative. researchgate.net

The crystal structure of 7-methyl-1H-indole-2,3-dione was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic P21/n space group with a single molecule in the asymmetric unit. researchgate.net The core indole (B1671886) ring system is nearly planar, with the non-hydrogen atoms showing a mean deviation from planarity of just 0.034 Å. researchgate.net This planarity is a characteristic feature of the isatin (B1672199) scaffold.

Key crystallographic data and refinement parameters for 7-methyl-1H-indole-2,3-dione are summarized below.

Table 1: Crystal Data and Structure Refinement for 7-Methyl-1H-Indole-2,3-Dione

This interactive table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of 7-methyl-1H-indole-2,3-dione.

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₉H₇NO₂ | researchgate.net |

| Formula Weight | 161.16 g/mol | researchgate.netepa.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Temperature | 200 K | researchgate.net |

| Wavelength (Mo Kα) | 0.71073 Å | researchgate.net |

| Unit Cell Dimensions | ||

| a | 7.8114 (10) Å | researchgate.net |

| b | 3.8832 (4) Å | researchgate.net |

| c | 24.362 (3) Å | researchgate.net |

| β | 99.055 (5)° | researchgate.net |

| Volume | 729.76 (15) ų | researchgate.net |

| Z (Molecules per unit cell) | 4 | researchgate.net |

| Calculated Density | 1.467 Mg/m³ | researchgate.net |

| Final R indices [I > 2σ(I)] | R1 = 0.036 | researchgate.net |

| R indices (all data) | wR2 = 0.089 | researchgate.net |

Intermolecular interactions are critical in defining the solid-state architecture of 7-methyl-1H-indole-2,3-dione. The crystal packing is dominated by two significant non-covalent forces: hydrogen bonding and π–π stacking. Molecules form centrosymmetric dimers through pairs of N—H···O hydrogen bonds, where the N1—H1 group of one molecule interacts with the C1=O1 carbonyl oxygen of an adjacent molecule (symmetry code: -x+1, -y, -z+1). researchgate.net This interaction creates a robust R²₂(8) ring motif, a common feature in isatin structures. researchgate.netnih.gov

These hydrogen-bonded dimers are further organized into stacks that propagate along the b-axis. This stacking is characterized by parallel-slipped π–π interactions between the nine-membered indole rings of adjacent dimers. researchgate.net The key parameters for this interaction are an intercentroid distance of 3.8832 (4) Å (equivalent to the b-axis length), an interplanar distance of 3.4038 (7) Å, and a slippage of 1.8690 (12) Å. researchgate.net

The introduction of an ethyl group at the N1 position in This compound would fundamentally alter these interactions. The substitution of the acidic N-H proton with an ethyl group precludes the formation of the N—H···O hydrogen bonds that drive dimerization in the parent compound. researchgate.net Consequently, the crystal packing of the N-ethylated derivative will be governed by other, weaker intermolecular forces. It is anticipated that the solid-state structure would be stabilized by a combination of C—H···O interactions, involving the ethyl and methyl protons, and different π–π stacking or dipole-dipole arrangements to compensate for the loss of the strong hydrogen bonds. nih.govmdpi.com The presence of the flexible ethyl group may also lead to different polymorphic forms, a common phenomenon in related indole derivatives. nih.gov

Table 2: List of Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 7-Ethyl-1-methylisatin | C₁₁H₁₁NO₂ |

| 7-Methyl-1H-indole-2,3-dione | 7-Methylisatin (B72143) | C₉H₇NO₂ |

Theoretical and Computational Chemistry Studies on 1 Ethyl 7 Methyl 1h Indole 2,3 Dione

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a standard tool for the theoretical investigation of molecular systems, offering a balance between computational cost and accuracy. For derivatives of isatin (B1672199) (1H-indole-2,3-dione), DFT methods are employed to predict a range of properties, from molecular geometry to electronic structure.

The molecular structure of 1-ethyl-7-methyl-1H-indole-2,3-dione is characterized by a bicyclic indole-2,3-dione core. This core consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring containing two ketone groups. Crystallographic studies of the closely related 7-methyl-1H-indole-2,3-dione reveal that the nine non-hydrogen atoms of the isatin ring system are nearly coplanar, with a mean deviation from planarity of approximately 0.034 Å. researchgate.net This planarity is a key feature of the isatin scaffold.

The introduction of an ethyl group at the N1 position introduces conformational flexibility. The primary focus of conformational analysis for this molecule would be the rotation around the N1-C(ethyl) bond. Different staggered and eclipsed conformations would exhibit small energy differences, with the lowest energy conformer likely being one that minimizes steric hindrance between the ethyl group and the adjacent C2 carbonyl group and the C7 methyl group. Advanced computational models, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are typically used to locate the global minimum on the potential energy surface. ekb.eg

Below is a table of selected optimized geometric parameters for the parent compound, 7-methyl-1H-indole-2,3-dione, which provides a baseline for understanding the geometry of the title compound.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C1-N1 | Value not available in search results |

| C1-O1 | Value not available in search results |

| C2-O2 | Value not available in search results |

| C3-C8 | 1.399 (2) |

| Bond Angles | |

| O1-C1-C2 | 125.78 (13) |

| O2-C2-C1 | 123.77 (14) |

| C3-C2-C1 | 104.74 (12) |

| C6-C7-C8 | Value not available in search results |

| Torsion Angles | |

| O1-C1-C2-C3 | -176.68 (16) |

| N1-C1-C2-C3 | 2.08 (16) |

| Data based on the crystal structure of 7-methyl-1H-indole-2,3-dione. researchgate.net |

The electronic structure of this compound is significantly influenced by the electron-withdrawing nature of the two carbonyl groups at positions C2 and C3. These groups create a region of low electron density within the pyrrole-dione ring. Natural Bond Orbital (NBO) or Mulliken population analysis are common computational methods to quantify the charge distribution on each atom.

The asymmetry in the charge distribution leads to a net molecular dipole moment. The dipole moment is a vector quantity, and for this compound, it is expected to originate from the center of positive charge and point towards the center of negative charge, likely oriented from the benzene ring towards the electronegative oxygen atoms of the dione (B5365651) moiety. The magnitude of the dipole moment can be calculated using DFT methods and is a key determinant of the molecule's interaction with polar solvents and biological receptors. For similar heterocyclic systems, computed dipole moments are often in the range of 2-5 Debye.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive.

From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η) and softness (S) can be derived. Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness. Molecules with a large HOMO-LUMO gap are termed "hard," and those with a small gap are "soft." researchgate.net For indole (B1671886) derivatives, the HOMO-LUMO gap can be influenced by substituents on the ring system. The electron-donating ethyl and methyl groups in this compound are expected to raise the energy of the HOMO, potentially leading to a smaller energy gap compared to the unsubstituted isatin.

| Parameter | Definition | Significance |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | Related to the ionization potential; indicates electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | Related to the electron affinity; indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity |

The condensed Fukui function is used to identify sites for:

Nucleophilic attack: The site with the largest value of f+(r) is the most likely to accept an electron.

Electrophilic attack: The site with the largest value of f-(r) is the most likely to donate an electron.

Radical attack: The site with the largest value of f0(r) is the most susceptible to radical attack.

For this compound, it is predicted that the carbonyl carbons (C2 and C3) would be the primary sites for nucleophilic attack, while regions of the benzene ring would be more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the C2 and C3 carbonyl groups. These are the most likely sites for interactions with electrophiles and hydrogen bond donors.

Positive Potential (Blue): Likely to be found around the hydrogen atoms of the ethyl and methyl groups, and potentially delocalized over the indole ring system, particularly near the carbonyl carbons. These regions are susceptible to attack by nucleophiles.

The MEP map provides a chemically intuitive picture of the charge distribution and is a powerful complement to the more quantitative FMO and Fukui function analyses.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the simulation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, which are essential for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts for this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netdntb.gov.ua This approach, often employed with the B3LYP functional and a basis set such as 6-311++G(d,p), has shown good correlation with experimental data for similar indole derivatives. researchgate.netdntb.gov.ua The calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule, providing a theoretical spectrum that can be compared with experimental results for structural verification. For instance, in a related compound, 1-acetyl-1H-indole-2,3-dione, DFT calculations have been used to assign the chemical shifts of all proton and carbon atoms. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed using DFT calculations, typically at the B3LYP level of theory. researchgate.net The resulting theoretical IR spectrum reveals the characteristic vibrational modes of the molecule's functional groups. For example, the calculations would identify the stretching frequencies of the carbonyl (C=O) groups in the dione moiety, the C-N stretching of the indole ring, and the various vibrations of the ethyl and methyl groups. For 1-acetyl-1H-indole-2,3-dione, the simulated FT-IR and FT-Raman spectra showed good agreement with the experimental spectra, aiding in the complete assignment of fundamental vibrational modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net By calculating the electronic transition energies and oscillator strengths, a theoretical UV-Vis spectrum for this compound can be generated. This would provide information on the molecule's chromophores and the nature of its electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the indole-2,3-dione core. For similar indole structures, TD-DFT calculations have been successfully used to predict their UV-Vis spectra. researchgate.net

A summary of the typical computational methods used for spectroscopic property prediction is presented in the table below.

| Spectroscopic Technique | Computational Method | Typical Functional/Basis Set | Predicted Properties |

| NMR | Gauge-Including Atomic Orbital (GIAO) | B3LYP/6-311++G(d,p) | ¹H and ¹³C Chemical Shifts |

| IR | Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Vibrational Frequencies |

| UV-Vis | Time-Dependent DFT (TD-DFT) | B3LYP/6-311++G(d,p) | Electronic Transition Energies, Oscillator Strengths, λmax |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The non-covalent interactions of this compound are critical in determining its solid-state structure and its interactions with biological targets. Computational methods are invaluable for characterizing these forces.

Hydrogen Bonding: Although the nitrogen at the 1-position is substituted with an ethyl group, precluding it from acting as a hydrogen bond donor, the carbonyl oxygens of the dione moiety can act as hydrogen bond acceptors. Computational studies on similar molecules, like quinolone derivatives, have employed DFT to analyze the geometry and energetics of intermolecular hydrogen bonds. nih.gov For this compound, theoretical models could explore interactions with solvent molecules or other hydrogen bond donors.

The table below summarizes key parameters related to intermolecular interactions observed in a closely related compound, which can be used as a reference for understanding the interactions of this compound.

| Interaction Type | Key Parameters | Reference Compound |

| π-π Stacking | Intercentroid Distance | 3.8832(4) Å |

| Interplanar Distance | 3.4038(7) Å | |

| Slippage | 1.8690(12) Å |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, this involves modeling its reactivity in various chemical transformations.

Reaction with Nucleophiles: The carbonyl carbons of the indole-2,3-dione core are electrophilic and susceptible to nucleophilic attack. Kinetic studies on the reaction of isatin derivatives with nucleophiles like piperidine (B6355638) have shown that the reaction proceeds via a nucleophilic attack at the C2-carbonyl, followed by ring-opening. maxapress.com DFT calculations can be used to model this entire reaction pathway. This involves locating the transition state for the nucleophilic addition and the subsequent ring-opening step. By calculating the activation energies, one can predict the feasibility and rate-determining step of the reaction.

Transition State Analysis: For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is paramount. Computational methods allow for the optimization of the TS geometry and the calculation of its vibrational frequencies. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy barrier, a key parameter in chemical kinetics. For instance, in reactions like the Pfitzinger reaction, which is common for isatins, computational modeling can help to understand the intricate steps of condensation and cyclization. researchgate.net

Applications in Heterocyclic Chemistry and the Design of Novel Organic Molecules

1-Ethyl-7-Methyl-1H-Indole-2,3-Dione as a Strategic Precursor for Complex Heterocycles

The isatin (B1672199) scaffold is a cornerstone in the synthesis of diverse heterocyclic systems due to its unique structural and electronic properties. As a substituted isatin, this compound serves as a key starting material for generating complex molecules, particularly those containing spirocyclic and fused ring systems.

Synthesis of Spirooxindoles and Spiropyrrolizidines

The C3-carbonyl group of this compound is highly electrophilic, making it an ideal reaction partner in cycloaddition reactions for the synthesis of spirooxindoles. A prominent method is the [3+2] cycloaddition reaction involving azomethine ylides. nih.gov These ylides can be generated in situ from the condensation of a secondary amino acid, such as L-proline or sarcosine, with the isatin derivative. nih.gov The resulting dipole then reacts with a variety of dipolarophiles, including α,β-unsaturated carbonyl compounds, to yield highly functionalized spiro-pyrrolidine and spiropyrrolizidine oxindoles. nih.gov

This one-pot, multicomponent approach is highly valued for its efficiency and stereoselectivity, often creating multiple stereocenters, including a spirocyclic quaternary carbon at the C3 position of the oxindole (B195798) core, in a single step. nih.gov The reaction of this compound with an amino acid and a suitable dipolarophile would proceed through the formation of an intermediate azomethine ylide, which then undergoes a [3+2] cycloaddition to furnish the target spiro compound. This methodology provides access to a diverse library of complex spirocyclic systems.

| Reactant Class 1 | Reactant Class 2 | Reactant Class 3 | Resulting Scaffold |

| This compound | Secondary Amino Acid (e.g., L-proline) | Dipolarophile (e.g., Chalcone) | Spiropyrrolizidine Oxindole |

| This compound | Secondary Amino Acid (e.g., Sarcosine) | Dipolarophile (e.g., Maleimide) | Spiro-pyrrolidine Oxindole |

Derivatization to Form Quinoline (B57606) Scaffolds

The isatin core of this compound can be readily transformed into quinoline derivatives through the Pfitzinger reaction. researchgate.net This classic named reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, such as acetone (B3395972) or acetophenone, in the presence of a base (e.g., potassium hydroxide). researchgate.net

The reaction proceeds via the opening of the isatin ring, followed by cyclization and dehydration to form the corresponding quinoline-4-carboxylic acid. researchgate.net By employing this compound, this reaction would yield quinoline-4-carboxylic acids bearing the ethyl and methyl substituents on the benzo portion of the quinoline ring. The choice of the carbonyl partner allows for further diversification of the resulting quinoline scaffold at the 2- and 3-positions. This transformation is a powerful tool for converting the indole (B1671886) core into a different, yet equally important, heterocyclic system.

| Isatin Derivative | Carbonyl Compound | Base | Product Type |

| This compound | Acetone | KOH | 2-Methylquinoline-4-carboxylic acid derivative |

| This compound | Cyclohexanone | NaOH | Polycyclic quinoline-4-carboxylic acid derivative |

| This compound | Ethyl acetoacetate | KOH | 2-Methyl-3-carbethoxyquinoline-4-carboxylic acid derivative |

Formation of Polycyclic Fused Nitrogen Heterocycles

The indole nucleus is a versatile platform for the construction of more complex, polycyclic fused systems. nih.gov Methodologies such as intramolecular cyclizations and cascade reactions starting from functionalized indoles can lead to the formation of intricate nitrogen-containing heterocycles. For instance, transformations of C2-quaternary indoxyls can lead to the assembly of complex indolo[1,2-a]quinolin-5-one ring systems.

Starting with this compound, strategic functionalization at the C3-position, followed by tailored cyclization reactions, can provide access to novel polycyclic architectures. These reactions might involve intramolecular Heck reactions, Friedel-Crafts-type cyclizations, or condensation reactions with bifunctional reagents. The inherent reactivity of the dione (B5365651) functionality allows for initial modifications that install the necessary groups for subsequent ring-forming steps, thereby enabling the synthesis of unique, multi-ring heterocyclic compounds with the original indole nitrogen incorporated into a larger, fused framework.

Role in Multicomponent Reaction (MCR) Development

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are a cornerstone of modern synthetic and medicinal chemistry due to their high efficiency and atom economy. Isatin derivatives, including this compound, are exceptionally well-suited for the development of novel MCRs.

The electrophilic C3-carbonyl is the key to this reactivity, readily participating in condensations and cycloadditions. A prime example is the aforementioned three-component synthesis of spirooxindoles from an isatin, an amino acid, and a dipolarophile. mdpi.com Other MCRs involve the reaction of isatins, activated methylene (B1212753) compounds (like malononitrile (B47326) or ethyl cyanoacetate), and a C-H acid or amine to produce highly substituted heterocyclic systems. For example, a three-component reaction between an isatin, cyclopentane-1,3-dione, and an arylamine can produce novel spiro[dihydropyridine-oxindole] derivatives. researchgate.net The use of this compound in these MCRs allows for the rapid generation of molecular complexity and the creation of libraries of structurally diverse compounds based on the oxindole scaffold.

Development of Asymmetric Synthetic Routes

The C3-position of this compound is prochiral. When this position is attacked by a nucleophile to form a new bond, a chiral center is created. This feature makes it an excellent substrate for the development of asymmetric synthetic methodologies to produce enantiomerically enriched or pure compounds.

A major strategy in this area is the use of chiral catalysts or reagents in reactions involving the isatin core. For instance, in the [3+2] cycloaddition for spirooxindole synthesis, employing a chiral amino acid like L-proline not only generates the azomethine ylide but also acts as a chiral auxiliary, directing the stereochemical outcome of the reaction. nih.gov Similarly, organocatalyzed asymmetric additions of nucleophiles (e.g., malonates, nitroalkanes) to the C3-carbonyl of isatins can produce 3-substituted-3-hydroxyoxindoles with high enantioselectivity. These methods provide access to chiral building blocks that are crucial for the synthesis of complex natural products and pharmaceuticals. The development of such routes starting from this compound would yield chiral molecules with a specific substitution pattern, expanding the available chiral chemical space.

Utility in Fragment-Based Drug Discovery and Scaffold Hopping

In the context of chemical synthesis for drug discovery, this compound represents a valuable scaffold that can be utilized in strategies like fragment-based design and scaffold hopping. The core 1H-indole-2,3-dione structure is a well-established "privileged scaffold," meaning it is capable of binding to multiple biological targets.

Fragment-Based Approaches: The isatin core can be considered a molecular fragment. The systematic addition of substituents, such as the N-ethyl and C7-methyl groups, is a form of fragment growing or linking. This allows chemists to explore the chemical space around a known binding fragment to optimize interactions with a target. The specific substitution pattern of this compound provides a distinct vector for chemical exploration compared to unsubstituted isatin or other derivatives.

Scaffold Hopping: This strategy involves replacing a central core of a known molecule with a different, but functionally and structurally similar, scaffold to generate novel compounds with potentially improved properties. The diverse reactivity of this compound allows it to serve as a starting point for significant scaffold transformations. For example, its conversion to a quinoline via the Pfitzinger reaction is a classic example of scaffold hopping, transforming the indole core into a quinoline core while retaining some of the original substitution pattern. researchgate.net This enables chemists to move from one class of heterocycle to another in a controlled manner, which is a powerful tactic for navigating and expanding intellectual property landscapes and discovering novel molecular entities.

Mechanistic Investigations of Chemical Transformations Involving 1 Ethyl 7 Methyl 1h Indole 2,3 Dione

Detailed Reaction Mechanisms of Synthetic Pathways

The synthesis of 1-ethyl-7-methyl-1H-indole-2,3-dione typically proceeds via the N-alkylation of the corresponding precursor, 7-methyl-1H-indole-2,3-dione. This transformation is a nucleophilic substitution reaction where the isatin (B1672199) nitrogen atom, after deprotonation, acts as a nucleophile.

The reaction is commonly carried out by first generating the isatin anion with a suitable base, followed by the introduction of an ethylating agent like ethyl bromide or ethyl iodide. nih.gov A variety of basic conditions have been proven effective for the N-alkylation of isatins, including sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN). nih.govresearchgate.net Microwave-assisted protocols using solid-supported bases like potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) have also been developed to expedite the reaction, often leading to higher yields and shorter reaction times. nih.govresearchgate.net

A transformation that exemplifies the reactivity of the resulting this compound is the Pfitzinger reaction, which is used to synthesize quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The classical Pfitzinger mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. wikipedia.orgijsr.net However, for N-substituted isatins, the reaction proceeds through a different pathway. The mechanism involves the following key steps:

Enolate Formation: A strong base, such as potassium hydroxide (B78521) (KOH), deprotonates the α-carbon of a carbonyl compound (e.g., a ketone), forming a nucleophilic enolate. wikipedia.orgresearchgate.net

Nucleophilic Addition: The generated enolate attacks the electrophilic C3-carbonyl of the this compound. This is the key bond-forming step, creating a new carbon-carbon bond and a tertiary alkoxide intermediate. wikipedia.org

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization. Subsequent dehydration leads to the formation of the aromatic quinoline (B57606) ring, yielding a 1-ethyl-7-methyl substituted quinoline-4-carboxylic acid derivative. wikipedia.org

Stereochemical and Regiochemical Control in Derivatization Reactions

The isatin core of this compound possesses multiple reactive sites, making regiochemical control a critical aspect of its derivatization.

Regioselectivity:

Nucleophilic Attack: The C3-carbonyl group is significantly more electrophilic than the C2-carbonyl (an amide carbonyl) and is the primary site for nucleophilic addition. wikipedia.orgnih.gov This high degree of regioselectivity is a cornerstone of isatin chemistry.

Alkylation Reactions: Under certain conditions, competition between N-alkylation and C-alkylation can occur. The reaction of isatin with alkylating agents that possess acidic methylene (B1212753) protons can lead to either the N-alkylated product or a spiro-epoxide at the C3 position via a Darzens-type condensation. The choice of base and solvent polarity is crucial for directing this regioselectivity; strong bases and less polar solvents tend to favor the formation of the epoxide. conicet.gov.ar

Electrophilic Aromatic Substitution: For electrophilic attack on the benzene (B151609) ring, the existing substituents dictate the position of the incoming electrophile. The N-ethyl and C7-methyl groups are both activating and ortho-, para-directing. In contrast, the dione (B5365651) functionality is strongly deactivating. The directing influence of the activating groups typically dominates, favoring substitution at the C5 position.

Stereochemical Control: Nucleophilic addition to the prochiral C3-carbonyl carbon results in the formation of a new stereocenter, changing the hybridization of C3 from sp² to sp³. libretexts.org

In the absence of any chiral influence (such as a chiral catalyst or auxiliary), the nucleophile can attack from either the Re or Si face of the trigonal planar carbonyl group with equal probability. libretexts.org This results in the formation of a racemic mixture (a 50:50 mixture of enantiomers) of the 3-substituted-3-hydroxy-1-ethyl-7-methylindolin-2-one product. libretexts.org

Achieving stereoselectivity requires the use of chiral reagents or catalysts that can differentiate between the two faces of the carbonyl group, creating a diastereomeric transition state with a lower activation energy for the formation of one enantiomer over the other. While steric hindrance from the N-ethyl or C7-methyl groups might slightly influence the trajectory of a bulky nucleophile, it is generally insufficient to induce significant stereoselectivity in an uncatalyzed reaction. libretexts.org

Role of Catalysis in Directing Reaction Outcomes

Catalysis is fundamental in guiding the reactions of this compound toward desired products by providing alternative, lower-energy reaction pathways.

Base Catalysis: The Pfitzinger reaction is a classic example of base catalysis. A strong base like KOH is not only a reactant for hydrolysis in traditional Pfitzinger reactions but also a catalyst for generating the nucleophilic enolate from the partner carbonyl compound, which is essential for the initial carbon-carbon bond formation. wikipedia.orgresearchgate.net Similarly, bases are used to catalyze the initial deprotonation of the isatin nitrogen for N-alkylation reactions. nih.gov

Acid Catalysis: Lewis acids and Brønsted acids are employed to activate the isatin core for various transformations. For instance, Lewis acids can catalyze the N-alkylation of isatins using trichloroacetimidates as electrophiles by activating the imidate. rsc.org Acid catalysis is also instrumental in promoting ring-expansion reactions, where protonation of the C3-carbonyl enhances its electrophilicity, facilitating attack by a nucleophile and subsequent skeletal rearrangement. wikipedia.orgnih.gov

Modern Catalytic Methods: Advanced catalytic systems continue to expand the synthetic utility of isatin derivatives. N-Heterocyclic carbenes (NHCs) have been used in complex annulation reactions involving related heterocyclic systems, showcasing the potential for modern organocatalysis to generate novel molecular architectures. acs.org Furthermore, while not a catalyst in the conventional sense, microwave irradiation is a powerful tool for accelerating reactions. In the N-alkylation of isatin, microwave assistance significantly reduces reaction times and can improve yields, demonstrating how energy input can direct reaction efficiency. nih.govresearchgate.net

Reaction Kinetics and Thermodynamic Considerations

The outcome of chemical reactions involving this compound can often be dictated by a competition between the fastest-forming product (the kinetic product) and the most stable product (the thermodynamic product). wikipedia.orgjackwestin.com The choice between kinetic and thermodynamic control is governed by reaction conditions such as temperature, solvent, and reaction time. numberanalytics.comlibretexts.org

A low-temperature, irreversible reaction favors the kinetic product, which is formed via the pathway with the lowest activation energy. Conversely, a higher-temperature, reversible reaction allows for equilibrium to be established, favoring the formation of the more stable thermodynamic product. wikipedia.orglibretexts.org

A clear example of this principle is observed in the reaction between isatin and alkylating agents like p-nitrobenzyl halide. conicet.gov.ar

Kinetic Control: At low temperatures (0-5 °C) and in the presence of a strong base, the reaction favors a Darzens-like condensation. This pathway has a lower activation energy and rapidly produces a spiro-epoxide at the C3 position as the kinetic product.

The manipulation of these conditions is a powerful tool for synthetic chemists to selectively target one product over another.

| Reactant | Conditions | Dominant Product Type | Control Type |

|---|---|---|---|

| Isatin + p-Nitrobenzyl Halide | Strong Base (NaOEt), Low Temperature (0-5 °C) | Spiro-epoxide | Kinetic |

| Isatin + p-Nitrobenzyl Halide | Strong Base (NaOEt), Higher Temperature (20-70 °C) | Hydroxyquinolinone | Thermodynamic |

| Isatin + p-Nitrobenzyl Halide | Weak Base (K₂CO₃), Various Temperatures | N-Alkylated Isatin | Regiochemical |

Structure Reactivity Relationship Studies of 1 Ethyl 7 Methyl 1h Indole 2,3 Dione Derivatives

Impact of N1-Ethyl Substitution on Electronic Properties and Reaction Rates

The substitution of the acidic proton at the N1 position of the isatin (B1672199) core with an ethyl group has profound effects on the molecule's electronic landscape and reactivity. N-alkylation, in general, alters the electron density distribution within the heterocyclic ring system. mdpi.comresearchgate.net The introduction of an electron-donating alkyl group, such as ethyl, at the N1 position increases the electron density on the nitrogen atom. This modification reduces the lability of the isatin nucleus towards basic conditions. nih.gov

This increased electron density at N1 can influence the electrophilicity of the carbonyl carbons, particularly the C3-carbonyl, which is a key site for nucleophilic attack. researchgate.net While N-alkylation can sometimes lead to a decrease in the reactivity of the C3-carbonyl towards certain nucleophiles, it also opens up new reaction pathways by preventing N-deprotonation and subsequent side reactions. nih.gov

The rate of reactions involving the isatin core can be significantly affected by the N1-ethyl group. For instance, in reactions where the isatin molecule acts as an electrophile, the electron-donating nature of the ethyl group might slightly decrease the reaction rate by reducing the partial positive charge on the carbonyl carbons. Conversely, in reactions where the stability of an intermediate or transition state is enhanced by the presence of the N1-substituent, the reaction rate may be accelerated. Structure-activity relationship (SAR) studies on various N-alkylisatins have shown that the nature of the N1-substituent is a critical determinant of biological activity, which is often a reflection of chemical reactivity. acs.org

Table 1: Effect of N1-Substitution on the Reactivity of Isatin Derivatives

| N1-Substituent | General Electronic Effect | Impact on C3-Carbonyl Electrophilicity | Expected Influence on Nucleophilic Addition Rate |

| -H | Acidic proton | High | High |

| -Ethyl | Electron-donating | Slightly reduced | Potentially slightly reduced |

| -Acetyl | Electron-withdrawing | Increased | Increased |

| -Benzyl | Electron-donating (inductive) | Slightly reduced | Potentially slightly reduced |

This table provides a generalized overview based on established principles of organic chemistry.

Influence of C7-Methyl Substitution on Aromaticity, Steric Hindrance, and Reaction Selectivity

The presence of a methyl group at the C7 position of the isatin ring introduces both electronic and steric effects that modulate the molecule's properties and reactivity.

Steric Hindrance: The C7-methyl group is located adjacent to the N1 position and the C6 position. This proximity can create steric hindrance, which can influence the approach of reagents to the N1 and C6 positions. researchgate.net For reactions involving substitution at the N1 position, the C7-methyl group can sterically hinder the approach of bulky alkylating or acylating agents. Similarly, in electrophilic aromatic substitution reactions, the C7-methyl group can direct incoming electrophiles to other positions on the aromatic ring. Studies have shown that substituents at the C7 position can impact reaction yields and selectivity. semanticscholar.org For example, the presence of a bulky group at C7 can disfavor the formation of certain regioisomers. wright.edu

Reaction Selectivity: The steric and electronic effects of the C7-methyl group can play a crucial role in determining the selectivity of reactions. In reactions involving the carbonyl groups, the C7-methyl group is less likely to have a direct steric impact on the C2 or C3 positions. However, its electronic influence on the aromatic ring can be transmitted through the conjugated system, potentially affecting the relative reactivity of the two carbonyl groups. The presence of a methyl group at C7 has been noted to influence the enantioselectivity of certain reactions. semanticscholar.org

Table 2: Predicted Influence of C7-Methyl Group on Isatin Reactivity

| Property | Influence of C7-Methyl Group | Consequence |

| Aromaticity | Minor perturbation of electron density | Altered electronic properties and stability |

| Steric Hindrance | Increased steric bulk near N1 and C6 | Hinders reactions at N1 and C6, influences regioselectivity |

| Reaction Selectivity | Combination of steric and electronic effects | Can direct incoming groups and affect stereoselectivity |

This table is based on general principles of substituent effects in aromatic and heterocyclic chemistry.

Correlating Substituent Effects with Reaction Pathways and Product Distribution

The combined electronic and steric effects of the N1-ethyl and C7-methyl groups in 1-ethyl-7-methyl-1H-indole-2,3-dione dictate the feasible reaction pathways and the resulting product distribution. The N-alkylation prevents reactions that typically occur at the N-H bond of unsubstituted isatin, such as N-acylation or reactions requiring a basic medium that would deprotonate the nitrogen. mdpi.com

For electrophilic aromatic substitution reactions, the directing effects of the existing substituents become critical. The amide group is typically an ortho, para-director, while the carbonyl groups are meta-directors. The interplay of these directing effects, along with the influence of the C7-methyl group, will determine the position of substitution on the benzene (B151609) ring. The steric hindrance from the C7-methyl group would likely disfavor substitution at the C6 position.

The specific substitution pattern of this compound can also influence the outcome of condensation reactions, such as the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids, by affecting the reactivity of the C3-carbonyl and the stability of the intermediates. researchgate.netresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. researchgate.netigi-global.com For isatin derivatives, QSRR models can be developed to predict various aspects of their chemical behavior, such as reaction rates, equilibrium constants, and product selectivity.

To develop a QSRR model for derivatives of this compound, a dataset of compounds with systematic variations in their structure would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies. These can be calculated using quantum chemical methods. uokerbala.edu.iquokerbala.edu.iq

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter).

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about branching and connectivity.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to build a mathematical model that relates the descriptors to the observed reactivity. researchgate.netjournaljpri.com

For instance, a QSRR model could be developed to predict the rate of a specific reaction for a series of N1- and C7-substituted isatins. The model might reveal that the reaction rate is positively correlated with an electronic descriptor that reflects the electrophilicity of the C3-carbonyl and negatively correlated with a steric descriptor for the N1-substituent. Such models are valuable for understanding the underlying mechanisms of reactions and for predicting the behavior of new, unsynthesized compounds, thereby guiding the design of future experiments. igi-global.comjournaljpri.com

Table 3: Commonly Used Descriptors in QSRR Studies of Isatin Derivatives

| Descriptor Type | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron-donating/withdrawing effects, polarizability, sites for electrophilic/nucleophilic attack |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule, potential for steric hindrance |

| Topological | Connectivity indices, Wiener index | Molecular branching and complexity |

| Hydrophobic | LogP | Lipophilicity, which can influence solubility and transport properties |